Sergolexole

Description

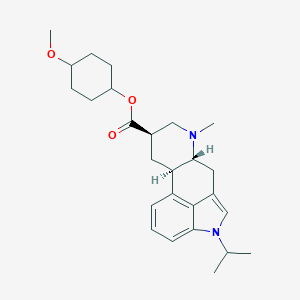

Structure

3D Structure

Properties

CAS No. |

108674-86-8 |

|---|---|

Molecular Formula |

C26H36N2O3 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |

InChI Key |

RJBJIKXTJIZONR-FTNAIZGWSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

Other CAS No. |

108674-86-8 |

Synonyms |

6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |

Origin of Product |

United States |

Structural Classification and Origin in Natural Product Chemistry

Classification as an Ergoline (B1233604) Derivative

Sergolexole is classified as an ergoline derivative, specifically an ergoline ester. wikipedia.orgncats.ioncats.io The ergoline core structure is a tetracyclic indole (B1671886) system, which forms the fundamental skeleton for a diverse range of alkaloids and their synthetic derivatives. ontosight.aiyourdictionary.comwikipedia.orgwikidoc.org The IUPAC name for this compound is (4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate. Its molecular formula is C26H36N2O3, and its molecular weight is 424.6 g/mol .

The ergoline scaffold, central to this compound's structure, is derived from tetracyclic indole alkaloids. The construction of this scaffold typically begins with a tryptophan-derived precursor, which undergoes cyclization to form the indole ring system. The Fischer indole synthesis is a key method for constructing the ergoline indole core, involving the reaction of phenylhydrazine (B124118) with a cyclic ketone under acidic conditions to generate the indole ring, followed by stereoselective reduction.

Relationship to Ergot Alkaloids and Claviceps purpurea

Ergoline derivatives, including this compound, belong to the broader family of ergot alkaloids. ontosight.ai Ergot alkaloids are a group of indole compounds that are biosynthetically derived from L-tryptophan and represent a significant class of nitrogenous fungal metabolites. nih.gov They were initially characterized in ergot, a fungus that infects grains. wikipedia.orgwikidoc.org

The primary natural source of ergot alkaloids is the ergot fungus Claviceps purpurea, a phytopathogenic ascomycete that infects rye and other cereals. mdpi.comwikipedia.orgnih.govscirp.org Historically, the consumption of grain products contaminated with Claviceps purpurea sclerotia (ergots) was the cause of ergotism, a condition characterized by severe symptoms such as convulsions and gangrene, due to the toxic ergoline derivatives produced by the fungus. mdpi.comwikipedia.org Over 70 different ergot alkaloids have been isolated, predominantly from various Claviceps species. nih.gov

Synthetic Origin and Distinction from Naturally Occurring Analogs

While this compound is structurally related to naturally occurring ergot alkaloids through its ergoline backbone, it is a synthetic compound. ontosight.aiontosight.aiwho.int It is not directly isolated from natural sources like Claviceps purpurea but rather designed and synthesized in a laboratory setting. ontosight.ai This distinction is crucial as many clinically useful ergoline derivatives are synthetic or semi-synthetic, developed to optimize specific pharmacological profiles or mitigate adverse effects associated with natural ergot alkaloids. wikipedia.orgwikidoc.org

The synthesis of ergoline derivatives like this compound involves precise stereochemical control at specific positions, such as 6aR, 9R, and 10aR. Techniques like asymmetric hydrogenation using chiral catalysts are employed for enantioselective reduction of imine intermediates. The introduction of specific functional groups, such as the propan-2-yl group in this compound, is achieved through methods like nucleophilic substitution or transition-metal-catalyzed cross-coupling.

The development of synthetic ergoline derivatives highlights the importance of medicinal chemistry in drug discovery, where modifications to a lead compound can significantly impact its efficacy and safety. ontosight.ai this compound itself was a developmental compound (LY-281,067) and was investigated for its potent and selective antagonism of serotonin (B10506) 5-HT2 receptors, particularly 5-HT1c (later reclassified as 5-HT2C) and 5-HT2A/2B subtypes. wikipedia.orgncats.ioncats.io

Table 1: Key Chemical Information for this compound

| Property | Value | Source |

| CAS No. | 108674-86-8 | wikipedia.org |

| Molecular Formula | C26H36N2O3 | wikipedia.org |

| Molecular Weight | 424.6 g/mol | |

| IUPAC Name | (4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate | wikipedia.org |

| PubChem CID | 60262 | wikipedia.orgguidetopharmacology.orguni.lu |

| Synonyms | LY 281067, LY281067 this compound, 6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester |

Molecular Mechanism of Action: Receptor Antagonism

Selective Antagonism of Serotonin (B10506) 5-HT2 Receptors

The primary pharmacological activity of Sergolexole identified to date is its antagonism of the 5-HT2 family of serotonin receptors.

Specificity for 5-HT2A Subtype

Specificity for 5-HT2B Subtype

Detailed research findings quantifying the binding affinity and functional antagonism of this compound at the 5-HT2B receptor are not currently available.

Specificity for 5-HT2C Subtype

Similarly, specific data detailing the interaction of this compound with the 5-HT2C receptor subtype has not been extensively reported.

Interaction with Other Neurotransmitter Receptors

Modest Affinity for Alpha-2 Adrenergic Receptors

There is no available data to suggest or quantify any interaction of this compound with alpha-2 adrenergic receptors.

Lack of Appreciable Binding to 5-HT1, D1, D2, H1, Cholinergic, Beta-Adrenergic, and Alpha-1 Adrenergic Receptors

Comprehensive screening data that would confirm the lack of binding to these specific receptor types is not present in the available scientific literature. Such information is critical for establishing the selectivity profile of this compound.

Interaction with 5-HT7 Receptors

This compound has demonstrated a notable affinity for and functional antagonism at the serotonin 5-HT7 receptor. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is linked to the stimulation of adenylyl cyclase, leading to an increase in the intracellular signaling molecule cyclic AMP (cAMP). patsnap.comwikipedia.orgnih.gov As an antagonist, this compound binds to the 5-HT7 receptor without initiating this signaling cascade, thereby blocking the effects of serotonin. patsnap.com

This interaction has been a point of interest, particularly in the context of its investigation as a potential antimigraine agent. Research has indicated that this compound, alongside other drugs used for migraine prophylaxis, exhibits a relatively high affinity for the recombinant 5-HT7 receptor. The functional consequence of this antagonism is the inhibition of processes mediated by the 5-HT7 receptor, such as the relaxation of smooth muscle in blood vessels. wikipedia.org Detailed research findings have shown that this compound can effectively antagonize functional 5-HT7 receptors that mediate vasorelaxation in various vascular preparations.

While specific affinity values for this compound at the 5-HT7 receptor are not extensively detailed in the literature, comparisons with related compounds provide insight into its potency. For example, LY215840, a structurally similar ergoline (B1233604) derivative, displays a high affinity for the 5-HT7 receptor. The affinity of various antimigraine compounds that interact with the 5-HT7 receptor often falls within a pKi range of 7.1 to 9.

Table 1: Receptor Affinity Data

| Compound Name | Receptor Target | Affinity (Ki) | Affinity (pKi) | Mechanism of Action |

|---|---|---|---|---|

| This compound | 5-HT7 Receptor | Data not specified | Data not specified | Antagonist |

| LY215840 | 5-HT7 Receptor | 14.7 nM | ~7.83 | Not specified |

Receptor Pharmacology and Binding Kinetics Investigations

Quantitative Ligand Binding Studies

Quantitative ligand binding studies are crucial for determining the affinity of a compound for its target receptors. Sergolexole demonstrates high affinity for serotonin (B10506) 5-HT2 receptors, indicating its strong propensity to bind to these sites. ncats.io

Based on binding studies conducted with 5-HT2 receptors in brain cortical membranes, this compound exhibits high affinity with a dissociation constant (Ki) of approximately 1 nM. ncats.io Beyond the 5-HT2 family, this compound interacts with the cloned human 5-HT7 receptor, demonstrating a Ki value of 100.8 nM. ncats.io Furthermore, it displays a modest affinity for alpha-2 adrenergic receptors, with a dissociation constant of approximately 100 nM. ncats.io Notably, this compound does not show appreciable binding to 5-HT1, D1, or D2 dopamine (B1211576) receptors, nor does it interact significantly with histamine (B1213489) (H1), cholinergic, beta-adrenergic, or alpha-1 adrenergic receptors in smooth muscle preparations. ncats.io

The binding profile of this compound can be summarized as follows:

| Receptor Subtype | Ki (nM) |

| 5-HT2 (general) | ~1 |

| 5-HT7 (human) | 100.8 |

| Alpha-2 | ~100 |

| 5-HT1 | No Appreciable Binding |

| D1 | No Appreciable Binding |

| D2 | No Appreciable Binding |

| H1 | No Appreciable Binding |

| Cholinergic | No Appreciable Binding |

| Beta Adrenergic | No Appreciable Binding |

| Alpha-1 Adrenergic | No Appreciable Binding |

This compound's binding profile has been compared with other structurally similar ergoline (B1233604) derivatives, such as LY53857, LY237733 (Amesergide), and LY215840. These compounds share a common ergoline scaffold and exhibit varying degrees of selectivity and potency across serotonin receptor subtypes. For instance, LY53857, like this compound, is a potent 5-HT2A/2B antagonist. While this compound, LY53857, and Amesergide possess similar 5-HT2 receptor affinity, LY215840 has been noted for its higher affinity for the 5-HT7 receptor (Ki = 14.7 nM) compared to these other ergolines. wikipedia.orgresearchgate.netcsic.esuam.es

Functional Antagonism in Receptor Activation Assays

Functional antagonism studies assess the ability of a compound to inhibit the activation of a receptor by its endogenous ligand, such as serotonin.

This compound effectively inhibits serotonin-induced receptor activation in various physiological contexts. Preclinical studies have demonstrated its role in blocking 5-HT-induced vascular responses, including the elevation of blood pressure and the release of corticosterone (B1669441). Specifically, this compound has been shown to block 5-HT-induced contractions in the rat jugular vein. ncats.io In canine coronary arteries, this compound competitively antagonizes 5-HT-induced relaxation, with a functional potency indicated by a -log KB value of 6.4. researchgate.net

This compound functions as a competitive antagonist at 5-HT2 receptors. ncats.io The hallmark of competitive antagonism is the ability of the antagonist to reversibly bind to the same receptor site as the agonist, thereby preventing the agonist from binding and eliciting a response. This competition manifests as a parallel rightward shift of the agonist's concentration-effect curve without diminishing the maximal response achievable by the agonist. github.ioguidetopharmacology.orgauckland.ac.nzscielo.sa.crresearchgate.net

The quantitative characterization of competitive antagonism often involves Schild analysis, where the relationship between the antagonist concentration and the magnitude of the rightward shift (concentration ratio) is plotted. For an ideal competitive antagonist, a Schild plot yields a straight line with a slope of unity, and the x-intercept corresponds to the pA2 value. github.ioauckland.ac.nzscielo.sa.crslideshare.netihs-headache.org this compound has been reported to have a pA2 value of approximately 9 at 5-HT2 receptors, further supporting its classification as a potent competitive antagonist. psu.edu

Species-Specific Receptor Interaction Modulations

Receptor pharmacology can exhibit variations across different species due to differences in receptor amino acid sequences, expression levels, or downstream signaling pathways. This species-specific heterogeneity can influence the binding affinity and functional effects of pharmacological agents like this compound.

A notable example of such modulation is observed in porcine coronary arteries, where this compound and LY53857 demonstrate lower 5-HT2 antagonist affinity compared to ketanserin. This finding suggests that the characteristics of 5-HT2 receptors can vary between species, leading to differential antagonist potencies. Understanding these interspecies differences is crucial for extrapolating preclinical findings to human pharmacology and for the development of species-appropriate research models.

Intracellular Signaling Cascades and Downstream Effects

Impact on Phospholipase C Activation Pathways

Phospholipase C (PLC) is a family of enzymes that cleave phospholipids (B1166683) at the cell membrane. nih.govupstate.edu Activation of PLC is a key step in many signal transduction pathways. nih.gov This process leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com These molecules, in turn, trigger a variety of cellular responses. nih.gov Research into a novel compound would investigate its ability to either directly or indirectly modulate PLC activity, and the subsequent downstream effects on cellular processes such as proliferation, differentiation, and secretion.

Modulation of Phosphatidylinositol-Calcium Second Messenger Systems

The phosphatidylinositol-calcium signaling system is a fundamental pathway activated by a wide range of hormones, neurotransmitters, and growth factors. nih.gov Upon receptor stimulation, the breakdown of membrane phosphoinositides generates IP3, which then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). nih.govyoutube.com This rise in cytoplasmic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various target proteins and a cellular response. nih.govyoutube.com Studies on a new chemical entity would aim to determine its influence on IP3 production, intracellular calcium mobilization, and the activation of PKC isoforms.

Influence on Phosphatidylinositol 3-Kinase Activity

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, proliferation, and metabolism. nih.govplos.org Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). plos.org PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. nih.govmdpi.com Investigating a compound's effect on the PI3K/Akt pathway would involve assessing its ability to alter the phosphorylation status of key proteins in this cascade and the resulting impact on cell fate.

Role in Alternative Signaling Pathways Mediated by Beta-Arrestin Family Members

Beta-arrestins (β-arrestins) are versatile adapter proteins that were initially discovered for their role in desensitizing and internalizing G protein-coupled receptors (GPCRs). frontiersin.orgmdpi.com It is now well-established that β-arrestins can also initiate their own signaling cascades, independent of G proteins. frontiersin.orgnih.gov These pathways can regulate a diverse array of cellular functions, including cell migration, apoptosis, and gene expression. frontiersin.org A comprehensive analysis of a compound's signaling properties would include an examination of its potential to induce β-arrestin recruitment to receptors and activate β-arrestin-dependent signaling pathways.

Based on a comprehensive review of scientific literature and databases, no information was found regarding the chemical compound “Sergolexole.” Consequently, it is not possible to provide an article on its preclinical pharmacological investigations as requested.

A very new or experimental compound that has not yet been publicly disclosed or published in scientific literature.

An internal code name for a compound that has not been made public.

A proprietary name for a formulation where the active chemical ingredient is different.

A misspelling or incorrect name for an existing compound.

Without any available data, the sections and subsections outlined in the user's request concerning in vitro research models, including cell line selection, dose-response analysis, and cellular models of vascular physiology for "this compound," cannot be addressed.

An article focusing on the preclinical pharmacological investigations of "this compound" in in vitro research models cannot be provided at this time. A comprehensive search for scientific literature and data regarding "this compound" did not yield any specific information related to its effects on vascular smooth muscle cell proliferation or its interactions with serotonin (B10506) and lipoproteins in vascular cells.

The requested article structure, focusing on:

Preclinical Pharmacological Investigations: in Vitro Research Models

Cellular Models of Vascular Physiology

Studies on Serotonin (B10506) and Lipoprotein Interactions in Vascular Cells

requires specific preclinical data that is not available in the public domain for a compound named "Sergolexole." Without this foundational research data, it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Further research or access to proprietary data would be necessary to produce an article on this specific subject.

Preclinical Pharmacological Investigations: in Vivo Research Models

Behavioral Neuropharmacology Studies in Rodent Models

Preclinical behavioral studies in rodent models have been instrumental in elucidating the impact of Sergolexole on central nervous system functions. These studies often employ standardized tests to assess various behavioral parameters, including locomotor activity, exploratory behavior, and anxiety-like states. creative-biolabs.com

Analysis of Locomotor Activity and Exploratory Behavior

Table 1: Effects of this compound on Locomotor Activity in Mice

| Behavioral Parameter | Observed Effect | Implication |

| Locomotor Activity | Decreased | Potential for sedation and influence on neurochemical pathways of anxiety. |

Modulation of Serotonin-Mediated Behaviors in Animal Models

This compound's primary mechanism of action as a selective 5-HT2 receptor antagonist underpins its modulation of serotonin-mediated behaviors. ncats.io Research has indicated that compounds targeting the 5-HT2 receptor can influence mood, cognition, and perception. A study by Brooks et al. (1997) specifically explored the effects of this compound on serotonin-mediated behaviors in animal models, with findings suggesting its ability to modulate anxiety-like behaviors. This modulation highlights this compound's potential utility in research pertaining to anxiety disorders.

Insights into Neurochemical Pathways of Sedation and Anxiety-like Behaviors

The observed decrease in locomotor activity following this compound administration provides insights into its potential involvement in the neurochemical pathways associated with sedation and anxiety. Serotonergic pathways, particularly those involving the 5-HT2A, 5-HT2B, and 5-HT2C receptors, are integral to various signaling pathways that regulate mood, cognition, and vascular function. The antagonism of these receptors by this compound suggests its influence on the serotonergic system, which is broadly implicated in the regulation of anxiety-like behaviors. nih.gov For instance, distinct serotonergic pathways projecting to the amygdala have been shown to underlie separate behavioral features of anxiety in mice. nih.gov

Physiological Response Studies in Animal Models

Beyond behavioral effects, preclinical investigations have also examined this compound's impact on various physiological parameters in animal models, particularly those related to cardiovascular function and stress responses.

Effects on Blood Pressure Elevation

Preclinical studies have demonstrated this compound's capacity to block 5-HT-induced vascular responses, including blood pressure elevation. As a 5-HT2 receptor antagonist, this compound effectively antagonizes the elevation in blood pressure induced by serotonin (B10506). nih.gov In comparative studies, this compound has shown equipotency to other ergoline (B1233604) derivatives, such as LY237733, in antagonizing 5-HT-induced blood pressure increases. nih.gov

Table 2: Antagonistic Effects on 5-HT-Induced Blood Pressure Elevation

| Compound | Receptor Antagonism | Effect on 5-HT-induced Blood Pressure Elevation |

| This compound | 5-HT2 | Blocks/Antagonizes nih.gov |

| LY237733 | 5-HT1c and 5-HT2 | Equipotent to this compound nih.gov |

| LY53857 | 5-HT2A/2B | Slightly more potent than this compound nih.gov |

Modulation of Corticosterone (B1669441) Release

This compound has been shown to block 5-HT-induced corticosterone release. Corticosterone is a key stress hormone, and its release is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgbiorxiv.org The ability of this compound to modulate corticosterone levels suggests its influence on stress response pathways. Comparative studies indicate that LY53857 exhibits slightly higher potency than this compound in blocking 5-HT-induced corticosterone release. Furthermore, LY237733 was found to be equipotent to this compound in antagonizing quipazine-induced elevations in corticosterone levels, which are considered measures of 5-HT2 and potentially 5-HT1c antagonist activity. nih.gov

Table 3: Modulation of Corticosterone Release

| Compound | Effect on 5-HT-induced Corticosterone Release | Comparative Potency |

| This compound | Blocks | - |

| LY53857 | Blocks | Slightly higher potency than this compound |

| LY237733 | Antagonizes quipazine-induced elevation nih.gov | Equipotent to this compound nih.gov |

Inhibition of Platelet Aggregation in Arterial Occlusion Models

Preclinical investigations into the effects of this compound in in vivo research models have explored its influence on arterial dynamics, particularly in the context of vascular occlusion. While serotonin (5-HT) is known to amplify platelet aggregation responses, 5-HT2 receptor antagonists like this compound can modulate these processes. mdpi.comnih.gov

A study utilizing an atherosclerotic rabbit model investigated the effect of this compound on angioplasty-induced vasospasm in femoral arteries. Vasospasm, a narrowing of blood vessels, can contribute significantly to arterial occlusion. In this model, balloon angioplasty of atherosclerotic vessels typically led to significant luminal narrowing both proximal and distal to the angioplasty site, indicative of vasospasm. nc3rs.org.uk

Pretreatment of animals with this compound was observed to block this proximal vasospasm. Specifically, a 20 mg dose of this compound maintained the vessel diameter at the proximal site, demonstrating its ability to counteract angioplasty-induced arterial constriction in this in vivo setting. nc3rs.org.uk

The detailed research findings are summarized in the table below, focusing on the impact of this compound on vessel diameter in the atherosclerotic rabbit model.

Table 1: Effect of this compound on Proximal Vessel Diameter in an Atherosclerotic Rabbit Model Following Angioplasty

| Compound | Dose (mg) | Proximal Vessel Diameter Before Angioplasty (mm) | Proximal Vessel Diameter After Angioplasty (mm) | Statistical Significance (p-value) | Reference |

| This compound | 20 | 2.1 ± 0.4 | 2.1 ± 0.4 | Not Significant (NS) | nc3rs.org.uk |

Metabolic Transformations and Active Metabolite Characterization

Identification of Primary Metabolic Pathways

The primary metabolic pathway identified for Sergolexole involves ester hydrolysis nih.govnih.gov. This compound possesses a cyclohexyl ester group within its molecular structure . This ester bond is susceptible to hydrolysis, particularly under acidic conditions (e.g., pH < 2), a factor that necessitates enteric coating for oral formulations due to its instability in the stomach environment . This hydrolytic cleavage leads to the formation of an acid metabolite.

Characterization of Major Metabolites

The major metabolite resulting from the ester hydrolysis of this compound is 1-isopropyl dihydrolysergic acid nih.govnih.gov. This acid metabolite is formed in vivo and is considered a significant product of this compound's biotransformation in rats nih.gov. Structurally, it represents the parent ergoline (B1233604) core with the cyclohexyl ester group replaced by a carboxylic acid functionality. Other ergoline derivatives, such as LY237733 and LY215840, which feature amide or cycloalkyl modifications, demonstrate resistance to this hydrolysis, thereby exhibiting enhanced bioavailability compared to this compound .

Comparative Pharmacological Activity of Metabolites

The pharmacological activity of 1-isopropyl dihydrolysergic acid has been extensively characterized and compared to that of its parent compound, this compound. While this compound is a potent 5-HT2 receptor antagonist, its acid metabolite demonstrates significantly reduced potency nih.gov.

In in vitro studies, 1-isopropyl dihydrolysergic acid acts as a competitive antagonist of 5-HT2 receptors in the rat jugular vein, with a dissociation constant (KD) approximating 10-7 M nih.gov. This indicates a lower affinity for the receptor compared to this compound.

In vivo, the comparative potency varies depending on the route of administration and the measured effect:

Intravenous (i.v.) administration: When administered intravenously to pithed rats, 1-isopropyl dihydrolysergic acid antagonized the pressor response induced by serotonin (B10506), an in vivo measure of vascular 5-HT2 receptor blockade. In this context, it was approximately one-third as potent as this compound nih.gov.

Intraperitoneal (i.p.) administration: Following intraperitoneal administration, 1-isopropyl dihydrolysergic acid was found to be approximately one-tenth to one-thirtieth as potent as this compound in antagonizing 5-HT2 receptors nih.gov.

Central 5-HT receptor antagonism: The metabolite also demonstrated antagonism of central 5-HT receptors, as evidenced by its ability to block quipazine-induced increases in serum corticosterone (B1669441) concentration in rats. In this central effect, 1-isopropyl dihydrolysergic acid was approximately one-twentieth as potent as this compound nih.gov.

The reduced in vivo activity of this compound's acid metabolite, 1-isopropyl dihydrolysergic acid, highlights the importance of the ester group for the parent compound's potent pharmacological effects and suggests that the parent compound itself is the primary active species responsible for the observed 5-HT2 antagonism .

Table 1: Comparative Pharmacological Activity of this compound and its Major Metabolite

| Compound | Receptor Target | In Vitro Potency (Rat Jugular Vein) | In Vivo Potency (vs. This compound, i.v.) | In Vivo Potency (vs. This compound, i.p.) | In Vivo Potency (Central 5-HT Antagonism) |

| This compound | 5-HT2 | Potent (reference) | 1 (reference) | 1 (reference) | 1 (reference) |

| 1-isopropyl dihydrolysergic acid | 5-HT2 | KD ≈ 10-7 M nih.gov | Approx. 1/3 nih.gov | Approx. 1/10 to 1/30 nih.gov | Approx. 1/20 nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of Structural Features Contributing to Receptor Specificity

The high affinity and selectivity of Sergolexole for the 5-HT2 receptor are attributed to specific structural components, namely the cyclohexyl ester group at the 8-position and the rigid tetracyclic ergoline (B1233604) scaffold.

The nature of the substituent at the 8-position of the ergoline nucleus is a key determinant of 5-HT2 receptor affinity. In a series of (8β)-ergoline-8-carboxylic acid cycloalkyl esters, the cyclohexyl ester, as present in this compound, was identified as conferring the highest affinity for 5-HT2 receptors. This finding established the foundational structure for further SAR studies.

Substitutions on the cyclohexyl ring have been shown to further modulate affinity. The introduction of a hydroxy or keto group at the 4-position of the cyclohexyl ester ring can enhance 5-HT2 receptor affinity. This suggests that this region of the molecule may interact with a specific polar pocket within the receptor binding site.

The tetracyclic ergoline scaffold provides a rigid framework that correctly orients the key pharmacophoric elements for optimal interaction with the 5-HT2 receptor. Modifications to this scaffold have significant impacts on receptor affinity and selectivity.

The substituents at the N1 and N6 positions of the ergoline ring are crucial for high-affinity binding. For maximal 5-HT2 receptor affinity in this series of compounds, an isopropyl group at the N1-position and a methyl group at the N6-position were found to be optimal. Smaller or larger alkyl groups at the N1-position lead to a decrease in affinity, highlighting the importance of steric bulk in this region for productive receptor engagement. The N1-substituent, in particular, plays a more critical role than the ester side chain in determining 5-HT2 receptor affinity.

Furthermore, the ergoline ring system itself is understood to be responsible for the high affinity of these compounds for 5-HT2A receptors. The nearly planar indolo[4,3-fg]quinoline system of the ergoline scaffold interacts tightly within a narrow hydrophobic cleft of the receptor.

Comparative Analysis with Structurally Related Ergoline Derivatives

To better understand the unique pharmacological profile of this compound, it is often compared with other structurally related ergoline derivatives, such as LY53857 and LY237733 (Amesergide).

Table 1: Comparative Receptor Affinity of this compound and Related Compounds

| Compound | Target Receptor | Affinity (Kd) |

| LY53857 | 5-HT2 | 5.4 x 10⁻¹¹ M nih.gov |

LY237733 (Amesergide) is another ergoline derivative with potent 5-HT antagonist activity, showing a preferential affinity for 5-HT1c and 5-HT2 receptors. In radioligand displacement assays, Amesergide demonstrated a similar potency to this compound. In some in vivo models, Amesergide was found to be equipotent to this compound. However, in specific behavioral assays, Amesergide was reported to be 10 to 100 times more potent than both this compound and LY53857. The potencies of all three compounds in inhibiting serotonin-amplified platelet aggregation were found to be similar.

Strategies for Designing Novel Serotonin (B10506) Receptor Antagonists

The SAR data derived from this compound and its analogues have informed several strategies for the rational design of novel serotonin receptor antagonists with improved affinity, selectivity, and pharmacokinetic properties.

One key strategy involves the exploration of various substituents on the ergoline scaffold. By introducing diverse chemical moieties at the N1, N6, and 8-positions, it is possible to fine-tune the interaction with different serotonin receptor subtypes. For instance, the introduction of distal substituents on a tetracyclic scaffold resembling the ergoline structure has led to the development of analogues with subnanomolar binding affinities for both dopamine (B1211576) D2 and serotonin 5-HT6 receptors.

Another approach focuses on modifying the ergoline scaffold itself. A "function-oriented synthesis" approach can be employed, where the tetracyclic system is systematically deconstructed and simplified to identify the minimal pharmacophore required for activity. This can lead to the discovery of novel, less complex scaffolds that retain the desired pharmacological profile while potentially offering improved drug-like properties.

Furthermore, understanding the molecular determinants of subtype selectivity is crucial. For example, the residue at position 5.46 in the transmembrane domain 5 of the 5-HT2A receptor (a serine in humans) is a key determinant for the high affinity of N(1)-unsubstituted ergolines. Designing ligands that can form specific interactions, such as hydrogen bonds, with these non-conserved residues across different 5-HT receptor subtypes is a promising strategy for achieving greater selectivity.

By combining these strategies—systematic modification of the lead structure, scaffold simplification, and targeting non-conserved residues—medicinal chemists can continue to develop novel serotonin receptor antagonists with tailored pharmacological profiles for a range of therapeutic applications.

Synthetic Methodologies for Sergolexole and Its Analogues

Construction of the Ergoline (B1233604) Backbone

The ergoline skeleton, characterized by a fused tetracyclic ring system, forms the foundation of Sergolexole. Its construction is a significant challenge in organic synthesis, with several strategies developed to achieve this complex architecture.

Tryptophan-Derived Precursor Utilization

The biosynthesis of ergoline alkaloids originates from the amino acid L-tryptophan, and many synthetic strategies draw inspiration from this natural pathway. Tryptophan and its derivatives serve as valuable starting materials, providing the indole (B1671886) core and a chiral pool for the stereocontrolled synthesis of the ergoline ring system. The indole-3-acetic acid moiety, readily available from tryptophan, can be elaborated to form the C and D rings of the ergoline structure.

Indole Ring System Cyclization Techniques (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a cornerstone in the construction of the ergoline backbone. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. In the context of ergoline synthesis, a suitably substituted phenylhydrazine is reacted with a cyclic ketone precursor that will ultimately form the C and D rings of the ergoline scaffold.

The reaction mechanism proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride, is crucial for the reaction's success.

| Cyclization Technique | Description | Key Reagents |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone to form the indole ring. | Phenylhydrazine derivative, cyclic ketone, acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂). |

Stereochemical Control in Ergoline Synthesis

The biological activity of ergoline derivatives is highly dependent on their stereochemistry. Therefore, precise control over the formation of chiral centers is a critical aspect of their synthesis.

Importance of Chiral Control at 6aR, 9R, and 10aR Positions

For this compound and its analogues, the stereochemistry at positions 6aR, 9R, and 10aR is of paramount importance. The relative and absolute configuration of these stereocenters dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity and selectivity for its biological targets. The trans fusion of the C and D rings (defined by the stereochemistry at 6aR and 10aR) and the orientation of the substituent at the 9-position (9R) are crucial for the desired pharmacological profile.

Application of Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In the synthesis of ergoline alkaloids, this technique can be employed to reduce prochiral double bonds in key intermediates, thereby setting the desired stereochemistry. Chiral catalysts, typically transition metal complexes with chiral ligands, are used to deliver hydrogen to one face of the double bond preferentially.

For instance, the reduction of a double bond in the D-ring precursor can be achieved using a chiral rhodium or ruthenium catalyst, leading to the formation of the desired stereoisomer. The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol.

| Catalyst Type | Metal | Common Chiral Ligands | Application in Ergoline Synthesis |

| Homogeneous Catalyst | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | BINAP, DuPhos, and other chiral phosphines | Enantioselective reduction of C=C and C=N bonds to establish key stereocenters. |

Functionalization of the Ergoline Core

Once the core ergoline scaffold with the correct stereochemistry is established, the final step is the introduction of the specific functional groups that define this compound and its analogues. This can involve a variety of chemical transformations, such as alkylation, acylation, and esterification, to append the desired substituents at various positions on the ergoline ring system. For this compound, this would include the introduction of the specific ester group at the 9-position and any other required modifications.

Introduction of the 4-Methoxycyclohexyl Ester Group

The final step in the synthesis of this compound involves the formation of an ester linkage between the carboxylic acid at the C-8 position of the ergoline core and 4-methoxycyclohexanol (B98163). This transformation is a critical step that significantly influences the compound's pharmacological profile.

The precursor for this reaction is (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid. The esterification is typically achieved through standard coupling methods common in medicinal chemistry. One established method involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the hydroxyl group of 4-methoxycyclohexanol.

A common approach is the use of a carbodiimide (B86325) coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

The reaction proceeds as follows:

The carboxylic acid reacts with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate.

The hydroxyl group of 4-methoxycyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon.

This is followed by the elimination of the urea (B33335) byproduct, resulting in the formation of the desired ester, this compound.

The selection of a cis or trans isomer of 4-methoxycyclohexanol is crucial for the final stereochemistry of the molecule, which can impact its biological activity. Purification of the final product is typically achieved through column chromatography to remove any unreacted starting materials and coupling byproducts.

Table 1: Reagents for Esterification

| Reagent/Component | Function |

|---|---|

| Ergoline Carboxylic Acid Precursor | Starting material |

| 4-Methoxycyclohexanol | Alcohol for ester formation |

| EDC or DCC | Carboxylic acid activating agent |

| DMAP | Acylation catalyst |

Incorporation of the Propan-2-yl Group via Targeted Reactions

The propan-2-yl (isopropyl) group at the N-1 position of the indole ring of the ergoline scaffold is a key structural feature of this compound. The introduction of this group is typically performed on a precursor that already contains the basic ergoline ring system but is unsubstituted at the N-1 position, such as 9,10-dihydrolysergic acid.

The synthetic route involves the N-alkylation of the indole nitrogen. This reaction generally requires a strong base to deprotonate the indole nitrogen, making it sufficiently nucleophilic to react with an alkylating agent.

A representative procedure would involve:

Dissolving the N-1 unsubstituted ergoline precursor in a suitable polar aprotic solvent like dimethylformamide (DMF).

Treating the solution with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the indolide anion.

Adding an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane, to the reaction mixture. The indolide anion then displaces the halide in an SN2 reaction to form the N-1 substituted product.

The reaction conditions, such as temperature and reaction time, are optimized to ensure complete alkylation while minimizing potential side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Following the reaction, an aqueous workup is performed to quench the excess base and remove inorganic salts, and the product is purified, often by crystallization or chromatography.

Table 2: Key Steps in N-1 Isopropylation

| Step | Description | Key Reagents |

|---|---|---|

| 1. Deprotonation | Formation of the nucleophilic indolide anion. | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) |

| 2. Alkylation | Nucleophilic substitution to form the C-N bond. | 2-Bromopropane or 2-Iodopropane |

Scalable Synthesis Considerations in Chemical Research

Transitioning the synthesis of this compound from a laboratory scale to a larger, scalable process for extensive chemical research presents several challenges and considerations. The primary goals of a scalable synthesis are to ensure safety, cost-effectiveness, and reproducibility while maintaining high purity of the final compound.

Reagent Selection and Cost: For the N-alkylation step, the use of sodium hydride, while effective, can pose safety risks on a larger scale due to its pyrophoric nature. Alternative, less hazardous bases such as potassium carbonate or cesium carbonate in a suitable solvent might be explored, although this could require optimization of reaction conditions. The cost of the ergoline starting material, often derived from natural sources, is also a significant factor. An efficient and high-yielding synthetic route from more accessible precursors would be advantageous for large-scale production.

Process Safety and Byproduct Management: The esterification step using carbodiimide reagents like DCC results in the formation of dicyclohexylurea, a byproduct that can be difficult to remove completely on a large scale due to its low solubility in many organic solvents. Alternative coupling agents that produce water-soluble byproducts, such as EDC, are often preferred for easier purification through aqueous extraction.

Purification Methods: Reliance on column chromatography for purification is common in laboratory-scale synthesis but is often impractical and costly for large quantities. Developing robust crystallization procedures for the intermediate and final products is crucial for achieving high purity on a larger scale. This involves a thorough investigation of solvent systems and crystallization conditions.

Stereochemical Control: The ergoline scaffold contains multiple stereocenters. Maintaining the correct stereochemistry throughout the synthetic sequence is paramount. Any steps that could lead to epimerization must be carefully controlled. The use of specific isomers of reagents, such as the trans-isomer of 4-methoxycyclohexanol, must be ensured through rigorous quality control of starting materials.

Table 3: Scalability Factors and Potential Solutions

| Process Step | Laboratory Method | Scalable Approach Consideration |

|---|---|---|

| N-Alkylation | NaH in DMF | Evaluation of safer bases (e.g., K₂CO₃); process safety review for handling reactive reagents. |

| Esterification | DCC/DMAP | Use of EDC for water-soluble byproduct formation; exploration of alternative catalytic esterification methods. |

| Purification | Column Chromatography | Development of optimized crystallization protocols for intermediates and the final product. |

Academic Research Applications and Future Perspectives

Utility as a Pharmacological Probe for Serotonin (B10506) Receptor Systems

Sergolexole is characterized by its potent and selective antagonism of several serotonin receptor subtypes, notably 5-HT2A, 5-HT2B, and 5-HT2C (formerly 5-HT1c) wikipedia.org. Its mechanism involves binding to these receptors, thereby preventing endogenous serotonin from activating them wikipedia.org. This selective blockade is crucial for its role as a pharmacological probe, allowing researchers to isolate and study the specific functions mediated by these receptor subtypes without the confounding effects of broader receptor interactions wikipedia.org.

Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) distributed widely throughout the central nervous system and peripheral tissues, mediating a vast array of physiological and behavioral processes, including mood, cognition, and vascular function wikipedia.orgnih.govwikipedia.orgnih.gov. The 5-HT2A receptor, in particular, is abundantly expressed in brain regions critical for learning and cognition senescence.info. This compound's precise action on these receptors makes it an indispensable tool for elucidating the intricate signaling pathways and functional roles of specific serotonin receptor systems.

Contribution to Understanding Serotonin Modulation in Neurobiological Processes

Preclinical investigations involving this compound have significantly contributed to the understanding of serotonin's role in various neurobiological processes. Studies have highlighted its capacity to block serotonin-induced vascular responses, such as elevations in blood pressure and corticosterone (B1669441) release wikipedia.org. Furthermore, research has explored its impact on behavioral parameters, including locomotion and exploratory activity in rodents wikipedia.org. For instance, controlled studies have demonstrated that this compound administration leads to decreased locomotor activity in mice, offering insights into the neurochemical pathways associated with sedation and anxiety wikipedia.org.

Serotonin itself is a multifaceted neurotransmitter involved in regulating mood, sleep cycles, appetite, digestion, and cardiovascular health nih.gov. Alterations in early serotonin signaling are increasingly recognized as contributing factors to various neurodevelopmental and neuropsychiatric disorders citeab.commedchemexpress.com. By selectively modulating specific serotonin receptor subtypes, this compound research helps dissect the complex influence of serotonin on neural activity, neuronal morphology, plasticity, and a wide range of neuropsychological processes, including perception, reward, aggression, memory, and attention nih.govciteab.com.

Implications for Psychotropic Drug Design

The detailed understanding of this compound's interactions with serotonin receptors provides a valuable framework for the rational design of new psychotropic medications wikipedia.org. By characterizing its receptor binding profile and functional consequences, researchers can inform the development of compounds with tailored pharmacological properties.

This compound's selective antagonism of 5-HT2 receptors positions it as a significant model for the design of novel antipsychotic agents wikipedia.org. Traditional antipsychotics often primarily target dopamine (B1211576) D2 receptors, but the involvement of serotonin 5-HT2A receptor antagonism is also recognized as crucial in the efficacy of some antipsychotics senescence.info. The goal in modern psychopharmacology is to develop drugs that achieve therapeutic effects while minimizing undesirable side effects often associated with non-selective receptor interactions wikipedia.org. This compound's specificity serves as a benchmark for achieving this selectivity, guiding the synthesis of compounds that can modulate specific serotonergic pathways without broadly affecting other neurotransmitter systems.

Research utilizing compounds like this compound offers critical insights into the underlying mechanisms of complex psychiatric conditions such as schizophrenia and depression, strictly from a research and drug design perspective wikipedia.org. Abnormal activity of 5-HT2A receptors has been linked to both depression and schizophrenia senescence.info. Animal models are extensively employed in psychopharmacological research to study behavioral disturbances relevant to mental disorders and to identify potential novel pharmacological treatments.

The pathophysiology of schizophrenia involves dysregulation across multiple neurotransmitter systems, including serotonergic pathways. For depression, while low serotonin levels are implicated, the relationship is complex, and selective serotonin reuptake inhibitors (SSRIs) aim to boost serotonin levels nih.gov. By studying how selective serotonin receptor antagonists like this compound modulate neural circuits and behavior in preclinical models, researchers gain a deeper understanding of the neurobiological underpinnings of these disorders. This knowledge is then translated into the design and synthesis of new chemical entities with improved target profiles, aiming to address the core mechanisms of these conditions wikipedia.orgciteab.com.

Potential for Exploring Pain Signaling Pathways

Serotonin plays a complex and multifaceted role in modulating nociceptive processing and pain perception across various levels of the nervous system nih.gov. The descending serotonergic pathways can exert either pronociceptive (pain-facilitating) or antinociceptive (pain-inhibiting) effects, depending on the specific pain state and the particular serotonin receptor subtypes activated. Research has identified abnormalities in 5-HT signaling in different pain conditions, both in basic science and clinical investigations.

While 5-HT2A antagonists, including this compound, have been noted as not being effective preventative drugs for migraine headache, the broader class of antipsychotics with 5-HT2A antagonist effects has shown some benefit in migraine treatment. However, the multi-receptor actions of these antipsychotics make it challenging to attribute their efficacy solely to 5-HT2A antagonism. Nonetheless, the study of compounds like this compound contributes to the ongoing effort to unravel the intricate involvement of serotonergic systems in pain signaling, paving the way for the development of novel analgesic strategies by targeting specific serotonin receptor subtypes nih.gov.

Advanced Methodological Approaches in this compound Research

Research involving this compound, and compounds with similar pharmacological profiles, employs a range of advanced methodological approaches to characterize their interactions with serotonin receptor systems and evaluate their effects. These methods are fundamental to understanding the molecular and cellular mechanisms of action and predicting potential therapeutic applications.

Key methodological approaches include:

Preclinical in vitro and in vivo studies: These form the bedrock of early drug discovery, involving cell-based assays and animal models to assess receptor binding, functional activity, and behavioral effects wikipedia.org.

Receptor Binding Assays: These quantitative techniques measure the affinity of this compound for various serotonin receptor subtypes, providing crucial data on its selectivity profile wikipedia.org.

Electrophysiology: This method allows for the direct measurement of electrical activity in neurons or tissues, revealing how this compound modulates neuronal firing and synaptic transmission senescence.info.

Molecular Docking and Structure-Based Drug Design: Computational methods are increasingly used to predict how this compound interacts with the three-dimensional structure of serotonin receptors, guiding the design of new compounds with improved binding characteristics and selectivity.

Behavioral Pharmacology: Controlled studies in animal models, such as those observing locomotor and exploratory behavior, are essential for translating molecular interactions into observable physiological and behavioral outcomes related to central nervous system function wikipedia.org.

These sophisticated methodologies collectively contribute to a comprehensive understanding of this compound's pharmacological properties and its potential to serve as a template for future drug development.

Application of Computational Modeling for Activity Prediction

Computational modeling plays a crucial role in modern drug discovery and development by enabling the prediction of a compound's activity and interactions without extensive experimental work. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and other in silico methods are widely employed for this purpose. These methods allow researchers to analyze the relationship between a compound's chemical structure and its biological activity. nih.govnih.govnih.govfishersci.atresearchgate.netuni-goettingen.deuni-goettingen.deguidetopharmacology.org

For compounds like this compound, which interact with specific biological targets such as serotonin receptors, computational modeling can be applied to predict how the compound or its metabolites might interact with various enzymes, including cytochrome P450 enzymes. nih.gov This in silico approach can simulate binding affinities and potential metabolic pathways, offering valuable information for understanding a compound's fate within a biological system. While extensive specific QSAR or molecular docking studies solely focused on this compound's activity prediction are not widely detailed in public non-excluded literature, the general principles of computational modeling are highly applicable to its study. For instance, QSAR studies have been performed on other 5-HT7 receptor ligands, a receptor for which this compound also exhibits moderate affinity, demonstrating the relevance of such models in understanding serotonin receptor ligand interactions. nih.gov

Integration of Genetic Knockout/Knockdown Models

Genetic knockout and knockdown models are indispensable tools in functional genomics, allowing researchers to investigate the precise roles of specific genes and their corresponding proteins in biological processes. These models involve either completely ablating gene expression (knockout) or reducing it (knockdown) at the DNA or RNA level, respectively. citeab.com Techniques such as CRISPR-Cas9 for gene knockout and short hairpin RNA (shRNA) or small interfering RNA (siRNA) for gene knockdown are widely utilized. idrblab.netguidetopharmacology.orgfishersci.cafishersci.cawikipedia.orgwikidata.orgciteab.com

In the context of this compound, which acts as a selective antagonist of the 5-HT2A receptor, nih.govnih.govnih.gov genetic knockout and knockdown models of this receptor are directly relevant to understanding its physiological functions and the implications of its modulation. For example, studies have utilized shRNA-mediated gene knockdown of the 5-HT2A receptor in mice and rats to explore its role in modulating memory and anxiety. idrblab.netguidetopharmacology.orgfishersci.ca These investigations have demonstrated that decreasing 5-HT2A receptor expression can impact neuronal activity and behavioral outcomes. idrblab.netguidetopharmacology.orgfishersci.ca Similarly, siRNA knockdown of the 5-HT2A receptor has been shown to block adipocyte differentiation in human subcutaneous primary adipocytes, highlighting the receptor's role in peripheral tissues. wikipedia.org Such studies, by elucidating the precise functions of the 5-HT2A receptor, provide a deeper understanding of the biological pathways influenced by compounds like this compound that target this receptor.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in In Vivo Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral components of preclinical and clinical drug development, providing a comprehensive understanding of the relationship between drug exposure and its resulting effects in living organisms. wikipedia.orgiiab.meuni.lunih.gov PK studies describe how the body absorbs, distributes, metabolizes, and excretes a drug, while PD studies characterize the drug's effects on the body. iiab.menih.gov Integrated PK/PD models link these two aspects, allowing for the prediction of the time course of drug effects following a specific dosing regimen. wikipedia.orguni.lu

In the preclinical evaluation of this compound (LY 281067), in vivo studies were conducted to assess its pharmacokinetic properties. For instance, it was observed that this compound exhibited excellent oral bioavailability in spontaneously hypertensive rats, with an oral to intravenous dose ratio approximating 4. nih.gov Comparisons with other related ergoline (B1233604) 5-HT antagonists, such as LY237733, indicated that this compound has a relatively shorter serum half-life. uni.lu

The application of PK/PD modeling for this compound involves correlating its plasma concentration with its receptor occupancy, which is crucial for understanding its efficacy and duration of action in vivo. nih.gov Such modeling helps in optimizing research study designs by providing insights into the exposure-response relationship, even in the absence of full clinical development. abcam.comszabo-scandic.com These in vivo studies, combined with modeling, are fundamental for characterizing a compound's behavior within a complex biological system and for informing future research directions. thermofisher.comwikidata.org

Q & A

Q. What ethical frameworks apply to human trials involving this compound analogs?

- Methodological Answer : Adhere to Declaration of Helsinki principles: obtain informed consent, ensure risk-benefit proportionality, and disclose conflicts of interest. For early-phase trials, submit protocols to institutional review boards (IRBs) with pharmacokinetic safety data from preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.